(S)-2-(3-((2-(2-Hydroxypropan-2-yl)thiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid
Description
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Properties
Molecular Formula |
C14H23N3O4S |
|---|---|
Molecular Weight |
329.42 g/mol |
IUPAC Name |
(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H23N3O4S/c1-8(2)10(11(18)19)16-13(20)17(5)6-9-7-22-12(15-9)14(3,4)21/h7-8,10,21H,6H2,1-5H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
NZHBDVDFIJVUMR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N(C)CC1=CSC(=N1)C(C)(C)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N(C)CC1=CSC(=N1)C(C)(C)O |
Origin of Product |
United States |
Biological Activity
(S)-2-(3-((2-(2-Hydroxypropan-2-yl)thiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, also known as MTV-III or Ureidovaline, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3O4S |
| Molecular Weight | 343.44 g/mol |
| CAS Number | 2519851-81-9 |
| Structure | Chemical Structure |
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, particularly against various strains of bacteria and fungi. Its thiazole moiety is believed to play a crucial role in this activity by interfering with microbial cell wall synthesis.
- Antiviral Effects : Preliminary research suggests potential antiviral effects against HIV and other viruses. The compound's ability to inhibit protease enzymes essential for viral replication has been highlighted in several studies, indicating its potential as an antiviral agent.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, particularly through the inhibition of NF-kB signaling. This could have implications for treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Animal Models : In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, demonstrating its potential therapeutic effects in conditions like rheumatoid arthritis .
- Clinical Trials : Although still in early phases, ongoing clinical trials are investigating the efficacy of this compound in combination therapies for HIV treatment, with preliminary results indicating improved patient outcomes .
Pharmacokinetics
Research into the pharmacokinetics of this compound has shown:
- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 1 hour.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine, with a half-life of approximately 6 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
